molecular formula C6H7NO B3368475 3,4-dihydro-2H-pyran-5-carbonitrile CAS No. 21220-56-4

3,4-dihydro-2H-pyran-5-carbonitrile

Cat. No.: B3368475
CAS No.: 21220-56-4
M. Wt: 109.13 g/mol
InChI Key: SKGRPVMXEZMTBF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carbonitrile is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a nitrile group attached to the fifth carbon. This compound is of significant interest due to its versatile applications in synthetic chemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, and green reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 2,3,4-Trihydropyran
  • 2H-3,4-Dihydropyran
  • Dihydro-2H-pyran

Comparison: 3,4-Dihydro-2H-pyran-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activities compared to other pyran derivatives. The nitrile group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGRPVMXEZMTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyran-5-carbonitrile
Reactant of Route 2
3,4-dihydro-2H-pyran-5-carbonitrile
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3,4-dihydro-2H-pyran-5-carbonitrile
Reactant of Route 4
3,4-dihydro-2H-pyran-5-carbonitrile
Reactant of Route 5
3,4-dihydro-2H-pyran-5-carbonitrile
Reactant of Route 6
3,4-dihydro-2H-pyran-5-carbonitrile
Customer
Q & A

Q1: What are the common synthetic routes to obtain 3,4-dihydro-2H-pyran-5-carbonitriles?

A1: A prevalent synthetic strategy utilizes Hetero-Diels-Alder reactions. [, , , ] This approach involves reacting an electron-deficient alkene, such as a 3-aryl-2-cyano-2-propenoate or a 3-aryl-2-benzoyl-2-propenenitrile, with an enol ether as the diene. This reaction proceeds with high regio- and diastereoselectivity, yielding substituted 3,4-dihydro-2H-pyran-5-carbonitriles. [, , , ] Another method involves a tandem Michael addition/asymmetric transfer hydrogenation/cyclization reaction catalyzed by a bifunctional Noyori-Ikariya type catalyst. []

Q2: Why are 3,4-dihydro-2H-pyran-5-carbonitriles considered valuable synthetic intermediates?

A2: The presence of the dihydropyran ring, the cyano group, and the possibility for diverse substituents makes these compounds highly versatile. [] They can be readily transformed into a variety of useful building blocks. For example, they can be hydrolyzed to aldehydes or ketones, alcoholized to acetals, decarboxylated to γ-cyano acetals, and further reduced to δ-amino acetals or acetals of β-amino acid esters. []

Q3: Can you provide an example of how the stereochemistry of 3,4-dihydro-2H-pyran-5-carbonitriles influences their reactivity?

A3: In the synthesis of 2,4,6-triaryl-3,4-dihydro-2H-pyran-5-carbonitriles using 3-aryl-2-benzoyl-2-propenenitriles and styrenes, both cis and trans diastereomers are formed. [] The ratio of these isomers depends on the substituents on the styrene and can influence further reactions of these cycloadducts.

Q4: Are there computational studies related to the formation of 3,4-dihydro-2H-pyran-5-carbonitriles?

A4: While the provided abstracts do not mention specific computational studies, computational chemistry tools could be employed to investigate the mechanism of the Hetero-Diels-Alder reactions leading to these compounds. [, , , ] Exploring the transition states and intermediates could provide insights into the observed regio- and diastereoselectivity.

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